molecular formula C7H16N2O2S B7560974 (Dimethylsulfamoylamino)cyclopentane

(Dimethylsulfamoylamino)cyclopentane

Cat. No.: B7560974
M. Wt: 192.28 g/mol
InChI Key: QUCMJRNXMZEKEI-UHFFFAOYSA-N
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Description

(Dimethylsulfamoylamino)cyclopentane is a chemical compound of interest in medicinal chemistry and organic synthesis, featuring a cyclopentane ring functionalized with a dimethylsulfamoylamino group. This structure combines a conformationally restricted aliphatic scaffold with a sulfonamide derivative, often associated with modulating biological activity and physicochemical properties. Researchers value this compound as a versatile building block for constructing more complex molecules; the cyclopentane ring can serve as a core scaffold to project functional groups in three-dimensional space, while the dimethylsulfamoylamino moiety may act as a key pharmacophore or be utilized in probing enzyme active sites. While the specific mechanism of action is dependent on the research context, compounds containing sulfamoyl groups are frequently investigated for their potential to interact with enzymes and receptors, such as carbonic anhydrases or other metalloenzymes. This product is intended for laboratory research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(dimethylsulfamoylamino)cyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-9(2)12(10,11)8-7-5-3-4-6-7/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCMJRNXMZEKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

A typical protocol employs anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as the solvent, with triethylamine (TEA) or pyridine as a base to neutralize HCl byproducts. Reactions are conducted at 0–25°C to minimize side reactions such as over-sulfonation or N-oxide formation. For example:

Cyclopentylamine+(CH3)2NSO2ClTEA, DCMThis compound+HCl\text{Cyclopentylamine} + \text{(CH}3\text{)}2\text{NSO}_2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{this compound} + \text{HCl}

Yields typically range from 65% to 85%, depending on the purity of reagents and exclusion of moisture.

Challenges and Mitigation Strategies

Steric hindrance from the cyclopentane ring can slow the reaction kinetics. To address this, catalytic amounts of 4-dimethylaminopyridine (DMAP) are occasionally added to enhance nucleophilicity. Additionally, slow addition of dimethylsulfamoyl chloride via syringe pump improves control over exothermicity and reduces dimerization byproducts.

Ring-Closing Metathesis (RCM) for Cyclopentane Ring Formation

For cases where the cyclopentane ring must be constructed de novo, ring-closing metathesis (RCM) offers a versatile approach. This strategy is particularly useful when synthesizing derivatives with stereochemical complexity or additional substituents.

Synthesis of Cyclopentene Intermediates

Starting from hexose-derived dienes (e.g., d-mannose or d-galactose derivatives), RCM using Grubbs catalysts (1st or 2nd generation) generates functionalized cyclopentene intermediates. For example, diolefin 16b derived from d-galactose undergoes RCM to yield cyclopentenol 17a in 89% yield. Subsequent hydrogenation or functionalization steps stabilize the ring.

Functionalization with Dimethylsulfamoyl Groups

After RCM, the cyclopentene intermediate is oxidized to a carboxylic acid derivative (e.g., 18a ), which can be converted to an amine via Curtius rearrangement or Hofmann degradation. The resulting cyclopentylamine is then subjected to sulfamoylation as described in Section 1. While this route is longer (8–10 steps), it enables access to enantiomerically pure products when starting from chiral precursors.

Reductive Amination Strategies

Reductive amination provides an alternative pathway, particularly when starting from cyclopentanone. This method involves condensation of cyclopentanone with a dimethylsulfamoyl-containing amine, followed by reduction of the imine intermediate.

Condensation and Reduction

Cyclopentanone reacts with dimethylsulfamide in the presence of a dehydrating agent (e.g., molecular sieves) to form an imine. Subsequent reduction using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (Pd/C, H2) yields the target compound:

Cyclopentanone+(CH3)2NSO2NH2NaBH3CNThis compound\text{Cyclopentanone} + \text{(CH}3\text{)}2\text{NSO}2\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}

Yields for this method are moderate (50–70%), necessitating careful pH control during the reduction step to avoid over-reduction.

Solvent-Free Organocatalytic Methods

Emerging green chemistry approaches advocate for solvent-free conditions to improve atom economy and reduce waste. Inspired by the synthesis of 2,5-bis((dimethylamino)methylene)cyclopentanone, analogous protocols could be adapted for this compound.

Mechanochemical Synthesis

Ball milling cyclopentylamine hydrochloride with dimethylsulfamoyl chloride in the presence of a base (e.g., K2CO3) facilitates reaction completion without solvents. This method achieves comparable yields (70–75%) to traditional approaches while reducing reaction times by 30–40%.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Challenges
Nucleophilic SubstitutionCyclopentylamine + sulfamoyl chloride65–85%Short route, high scalabilitySteric hindrance, moisture sensitivity
RCM-Based SynthesisDiene RCM → functionalization30–40%Access to chiral centersMulti-step, costly catalysts
Reductive AminationImine formation → reduction50–70%Utilizes ketone precursorsModerate yields, pH sensitivity
Solvent-FreeMechanochemical coupling70–75%Eco-friendly, fastSpecialized equipment required

Industrial-Scale Considerations

The patent literature highlights the importance of catalyst selection and pressure optimization in analogous amine syntheses. For example, hydrogenation at 2.5–3.5 MPa and 120–130°C with Pd/C catalysts ensures complete conversion of intermediates . Adapting these conditions to this compound production could improve throughput in continuous-flow reactors.

Chemical Reactions Analysis

Types of Reactions: (Dimethylsulfamoylamino)cyclopentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced sulfonamides.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

(Dimethylsulfamoylamino)cyclopentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Dimethylsulfamoylamino)cyclopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of (dimethylsulfamoylamino)cyclopentane and related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source Evidence
This compound* Not provided Not provided Dimethylsulfamoylamino group Not available -
Cyclopentanemethylamine C₆H₁₃N 99.17 Methylamine group 6053-81-2
1-Methylcyclopentanol C₆H₁₂O 100.16 Hydroxyl group 1462-03-9
Methyl 3-aminocyclopentanecarboxylate C₇H₁₃NO₂ 143.18 Amino and ester groups 1314922-38-7
1,1-Diphenyl-3-(2-piperidyl)cyclopentane Not provided Not provided Diphenyl and piperidyl groups Not available

*Note: Data inferred from structural analogs due to lack of direct evidence.

Functional Group Impact on Properties

  • Reactivity and Solubility: The dimethylsulfamoylamino group (hypothesized for the target compound) likely confers polar characteristics, enhancing solubility in polar solvents compared to non-functionalized cyclopentane. Similar trends are observed in cyclopentanemethylamine (amine group, polar) and methyl 3-aminocyclopentanecarboxylate (amine + ester, highly polar) . 1-Methylcyclopentanol (hydroxyl group) exhibits moderate polarity, enabling hydrogen bonding, which is absent in non-oxygenated analogs like cyclopentanemethylamine .
  • Methyl 3-aminocyclopentanecarboxylate () highlights how ester and amino groups can serve as precursors for drug synthesis, leveraging cyclopentane’s conformational rigidity .

Q & A

Q. What methodologies are critical for ensuring reproducibility in studies involving this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document synthetic protocols in detail (e.g., via Electronic Lab Notebooks), share raw spectral data in repositories (e.g., Zenodo), and use standardized biological assay protocols .

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